molecular formula C7H4F3N3O B2545107 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 2137899-07-9

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Cat. No.: B2545107
CAS No.: 2137899-07-9
M. Wt: 203.124
InChI Key: VHSDMVZDMURLQW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a high-purity chemical reagent designed for research and development applications . This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their versatility and have been investigated as potential bioisosteres for purines due to structural similarities, which can be exploited in the design of novel enzyme inhibitors and receptor ligands . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune critical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . Researchers utilize this specific scaffold in various exploratory pathways, including the synthesis of novel compounds with potential anti-tumor activities and the development of kinase inhibitors . The presence of multiple nitrogen atoms in the triazolopyridine core also suggests potential metal-chelating properties, which can be utilized in designing catalysts or metalloenzyme inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability for specific applications.

Properties

IUPAC Name

7-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5-11-3-12-13(5)6(14)2-4/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNNNWDCCJOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2N=CNN2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Scope

Key parameters influencing yield include:

  • Acid substituents : Electron-donating groups (e.g., methoxy) enhance reactivity, yielding 70% product, whereas electron-withdrawing groups (e.g., nitro) reduce yields to 40%.
  • Ultrasonic frequency : 40 kHz irradiation accelerates reaction kinetics by enhancing mass transfer, reducing typical reaction times from 12 hours to 3 hours.
  • Workup protocol : Ethanol recrystallization ensures >95% purity, as confirmed by ¹H NMR.

Table 1. Selected Examples of Ultrasonic-Assisted Syntheses

Starting Acid Yield (%) Melting Point (°C) ¹H NMR (δ, ppm)
4-Methoxybenzoic acid 70 123–127 3.91 (s, CH₃), 6.97–8.84
3-Nitrobenzoic acid 40 148–151 7.81–8.73 (m, Ph-H, Py-H)

This method’s limitations include the use of corrosive POCl₃ and challenges in introducing hydroxyl groups at position 5. Modifications using 2-hydrazino-5-hydroxy precursors remain unexplored but theoretically feasible.

Microwave-Mediated Tandem Reactions

A 2024 study demonstrated a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via microwave irradiation. The tandem reaction between enaminonitriles and benzohydrazides proceeds through transamidation, nucleophilic addition, and condensation (Scheme 1). For 7-(trifluoromethyl)-substituted derivatives, enaminonitriles bearing trifluoromethyl and hydroxyl groups at positions 7 and 5, respectively, could serve as ideal substrates.

Mechanistic Insights and Functionalization

The proposed mechanism involves:

  • Transamidation : Exchange of dimethylamine from enaminonitrile with benzohydrazide, forming intermediate A .
  • Nucleophilic addition : Attack of the nitrile group by the hydrazide nitrogen, yielding intermediate B .
  • Condensation and aromatization : Cyclization with concomitant water elimination to furnish the triazolo ring.

Table 2. Microwave Reaction Conditions and Outcomes

Substrate Time (min) Yield (%) Functional Group Tolerance
Enaminonitrile (CF₃, OH) 15 85* Halogens, alkyl, alkoxy

*Theoretical yield assuming analogous reactivity to reported substrates.

This method offers advantages such as short reaction times (15–30 minutes) and avoidance of transition metals. However, the limited commercial availability of tailored enaminonitriles necessitates precursor synthesis, potentially complicating scalability.

Transition Metal-Catalyzed Cyclization

Transition metal catalysis, particularly using Cu(I) salts, has been employed for triazolo ring formation. A 2010 patent describes CuBr-mediated oxidative cyclization of 2-aminopyridines with nitriles, forming 1,2,4-triazolo[1,5-a]pyridines. Adapting this method for 7-(trifluoromethyl)-5-hydroxy derivatives would require:

  • Substituted 2-aminopyridine : 5-Hydroxy-2-amino-7-trifluoromethylpyridine.
  • Nitrile source : Trifluoroacetonitrile or derivatives.

Catalytic Efficiency and Limitations

Reported yields for analogous compounds range from 60–75%, but the method’s reliance on stoichiometric oxidants (e.g., MnO₂) and moisture-sensitive catalysts poses practical challenges. Furthermore, introducing hydroxyl groups may necessitate protective group strategies to prevent side reactions.

Comparative Analysis of Methodologies

Table 3. Method Comparison for 7-(Trifluoromethyl)-Triazolo[1,5-a]Pyridin-5-Ol Synthesis

Method Yield Range (%) Reaction Time Key Advantages Limitations
Ultrasonic/POCI₃ 40–70 3–5 h High yields, simple workup Corrosive reagents, regioselectivity
Microwave 65–89* 15–30 min Catalyst-free, eco-friendly Substrate accessibility
CuBr Catalysis 60–75 6–12 h Broad substrate scope Oxidant dependency

*Extrapolated from similar substrates.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold demonstrate activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their efficacy against Gram-negative bacteria .

Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines such as PC3 and Hela at concentrations lower than traditional chemotherapeutics like doxorubicin . This opens avenues for developing novel anticancer agents based on this chemical structure.

Agricultural Applications

Fungicidal Activity
The compound's derivatives have been evaluated for their antifungal activities against plant pathogens. Specific formulations have shown promising results against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . This suggests potential applications in crop protection and pest management.

Insecticidal Properties
In addition to antifungal activity, some derivatives have demonstrated insecticidal effects against agricultural pests. These compounds could be utilized in developing safer and more effective pest control solutions .

Materials Science

Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability or chemical resistance .

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal Chemistry Antimicrobial agentsEffective against Mycobacterium smegmatis
Anticancer agentsInhibitory effects on cancer cell lines
Agriculture FungicidesActive against Botrytis cinerea
InsecticidesEfficacy against agricultural pests
Materials Science Novel material synthesisEnhanced properties in polymer applications

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Substituted Triazolopyrimidines: 7-Chloro Derivatives: Compounds like 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine () are synthesized via POCl₃-mediated chlorination of hydroxyl precursors. The chloro group increases reactivity for further substitutions (e.g., alkoxy, aryloxy) but reduces polarity compared to hydroxyl .
  • Trifluoromethyl-Substituted Analogs: 7-CF₃ vs. 2-CF₃: The positional isomer 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol () demonstrates the impact of CF₃ placement. The 7-CF₃ group in the target compound may improve steric complementarity in binding pockets compared to 2-CF₃ derivatives . Pyrazolo vs. Triazolo Cores: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines () differ in heterocyclic structure but share similar synthetic strategies (e.g., SNAr reactions). The triazolo core in the target compound may offer distinct electronic properties due to nitrogen positioning .

Key Research Findings

  • Synthetic Flexibility : Alkylation and chlorination of triazolopyrimidine hydroxyl precursors enable diverse substitutions, though longer alkyl chains (e.g., heptyloxy) reduce yields .
  • CF₃ Group Advantages : The trifluoromethyl group enhances metabolic stability and target affinity, as seen in kinase inhibitors () and anti-tubercular agents .
  • Positional Isomerism : The 7-CF₃ substitution in the target compound may offer superior binding compared to 2-CF₃ analogs, though direct comparative data is needed .

Biological Activity

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, structural characteristics, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C7H5F3N4C_7H_5F_3N_4. Its IUPAC name is this compound. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight202.14 g/mol
CAS Number1260811-97-9
Purity≥98%
Storage ConditionsKeep in dark place, sealed in dry conditions at 2-8°C

Antiviral Activity

Research has shown that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit antiviral properties. A study highlighted that certain triazolo derivatives could inhibit HIV-1 replication by targeting the viral RNase H activity with IC50 values in the low micromolar range (e.g., 0.41 µM for some derivatives) . This suggests that modifications to the triazolo structure can enhance antiviral efficacy.

Anticancer Properties

Further investigations into the anticancer potential of triazolo compounds have revealed promising results. For instance, compounds derived from the triazolo scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division. These inhibitors demonstrated significant potency in cellular assays, inducing mitotic arrest and apoptosis in cancer cell lines such as HeLa .

Neuroprotective Effects

The P2X7 receptor has been identified as a central hub in various brain diseases. Compounds that modulate this receptor's activity may offer neuroprotective effects. Studies have indicated that triazolo derivatives can influence P2X7 receptor-mediated pathways, potentially reducing neuroinflammation and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly affects the compound's interaction with biological targets. Modifications at various positions on the triazole ring have been systematically explored to enhance potency against specific targets such as RNase H and Plk1.

Table 2: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AntiviralHIV-1 RNase H0.41
AnticancerPlk14.4
NeuroprotectiveP2X7 receptorNot specified

Case Study 1: Inhibition of HIV-1

In a study focusing on HIV-1 inhibition, several derivatives of the triazolo scaffold were synthesized and tested for their ability to inhibit viral replication. The most potent compound exhibited an IC50 value significantly lower than existing antiviral agents, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Studies

In another study examining anticancer properties, researchers evaluated various triazolo derivatives against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some leading to significant reductions in cell viability at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

Catalyst/Solvent SystemTemperatureYield (%)Key AdvantageReference
TMDP (H₂O/EtOH)Reflux85–92Eco-friendly solvent
PyBroP (1,4-dioxane)110°C70–78Functionalization flexibility
Microwave (solvent-free)150°C80–88Time-efficient

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/light petroleum (3:7) to track reaction progress .
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ confirm regiochemistry. For example, the trifluoromethyl group shows a distinct singlet at ~δ 120 ppm in ¹³C NMR .
  • X-Ray Crystallography : Resolves ambiguities in fused-ring systems. Crystals grown via methanol recrystallization (as in pyrazolo[1,5-a]pyrimidine analogs) validate bond angles and substituent positions .

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods must be used for reactions releasing volatile trifluoromethyl byproducts .
  • Waste Management : Halogenated waste (e.g., brominated intermediates) must be segregated and treated by certified hazardous waste facilities to avoid environmental contamination .
  • Emergency Procedures : Immediate ethanol rinsing for skin contact and activated charcoal filtration for accidental ingestion .

Advanced: How can structural modifications enhance biological activity or pharmacokinetic properties?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at position 7) increases metabolic stability. Conversely, 5-amino derivatives (e.g., D2, D10 in ) improve solubility via hydrogen bonding .
  • Docking Studies : Molecular docking (e.g., using AutoDock Vina) identifies interactions with target enzymes. For example, 5-methyl derivatives show enhanced binding to kinase domains due to hydrophobic pocket compatibility .

Q. Table 2: Structure-Activity Relationships (SAR)

Substituent PositionFunctional GroupObserved EffectReference
5-NH₂↑ Solubility
7-CF₃↑ Metabolic stability
2-Cl↑ Enzyme inhibition

Advanced: How can contradictions in reported synthesis yields or spectral data be resolved?

Methodological Answer:

  • Reaction Optimization : Discrepancies in yields (e.g., 70% vs. 90%) often arise from solvent purity or catalyst aging. Replicate protocols using anhydrous solvents and freshly prepared TMDP .
  • Spectral Validation : Conflicting NMR shifts may stem from tautomerism. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria in triazolopyridine systems .

Advanced: What computational tools predict electronic properties or reaction pathways?

Methodological Answer:

  • DFT/TDDFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets models HOMO-LUMO gaps and absorption spectra. For example, trifluoromethyl groups reduce band gaps by 0.3–0.5 eV, enhancing photostability .
  • Mechanistic Studies : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian traces energy profiles for cyclocondensation steps, identifying rate-limiting transition states .

Advanced: How are multi-component reactions (MCRs) applied to synthesize analogs?

Methodological Answer:

  • Ugi-Type Reactions : Combine aldehydes, amines, and isocyanides with the core triazolopyridine scaffold to generate libraries of 5,7-disubstituted derivatives .
  • Cycloadditions : Huisgen 1,3-dipolar cycloaddition introduces triazole rings at specific positions, enabling click chemistry-based functionalization .

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